molecular formula C15H22BNO4S B13029207 1-(Methylsulfonyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

1-(Methylsulfonyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Cat. No.: B13029207
M. Wt: 323.2 g/mol
InChI Key: SWNXCTWCJWOCEA-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a chemical compound with the molecular formula C15H22BNO4S. This compound is characterized by the presence of a methylsulfonyl group and a dioxaborolan group attached to an indoline core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the reaction of indoline derivatives with methylsulfonyl chloride and dioxaborolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Methylsulfonyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The dioxaborolan group can participate in cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These interactions contribute to the compound’s bioactivity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Uniqueness

1-(Methylsulfonyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is unique due to its specific substitution pattern on the indoline core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a methylsulfonyl group and a dioxaborolan group makes it a versatile building block for various synthetic applications .

Properties

Molecular Formula

C15H22BNO4S

Molecular Weight

323.2 g/mol

IUPAC Name

1-methylsulfonyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole

InChI

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-8-6-7-11-9-10-17(13(11)12)22(5,18)19/h6-8H,9-10H2,1-5H3

InChI Key

SWNXCTWCJWOCEA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCN3S(=O)(=O)C

Origin of Product

United States

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